2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide
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Overview
Description
2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide is an organic compound with the molecular formula C12H17Br2NO2S It is characterized by the presence of two bromine atoms, a methyl group, and a pentan-3-yl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common method involves the bromination of n-methyl-n-(pentan-3-yl)benzene using bromine or a brominating agent under controlled conditions. The resulting dibromo compound is then reacted with a sulfonamide reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or modulating the activity of certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzamide
- 2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonate
- 2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonyl chloride
Uniqueness
2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both bromine atoms and a sulfonamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C12H17Br2NO2S |
---|---|
Molecular Weight |
399.14 g/mol |
IUPAC Name |
2,5-dibromo-N-methyl-N-pentan-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H17Br2NO2S/c1-4-10(5-2)15(3)18(16,17)12-8-9(13)6-7-11(12)14/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
VJUJXOPZRDUUBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N(C)S(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
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